2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
CAS No.: 1903425-90-0
Cat. No.: VC4154939
Molecular Formula: C19H15N5O3S
Molecular Weight: 393.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903425-90-0 |
|---|---|
| Molecular Formula | C19H15N5O3S |
| Molecular Weight | 393.42 |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C19H15N5O3S/c25-19(8-12-1-3-15-16(7-12)27-11-26-15)20-9-18-22-21-17-4-2-14(23-24(17)18)13-5-6-28-10-13/h1-7,10H,8-9,11H2,(H,20,25) |
| Standard InChI Key | WJAGNQORBBLVLX-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |
Introduction
Functional Groups
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Aromatic systems (benzodioxole and thiophene).
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Amide functionality (-CONH-) for hydrogen bonding.
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Heterocyclic nitrogen atoms in the triazolopyridazine core.
General Synthesis Strategy
The synthesis of such complex heterocyclic compounds typically involves:
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Formation of the Benzodioxole Core: Starting from catechol derivatives, benzodioxole can be synthesized via methylenation using formaldehyde or derivatives.
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Construction of the Triazolopyridazine Ring: This involves cyclization reactions using hydrazine derivatives and pyridazine precursors under controlled conditions.
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Amide Bond Formation: The acetamide linkage is introduced through coupling reactions between carboxylic acid derivatives and amines or hydrazides.
Specific Reactions
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Cyclization reactions are often catalyzed by acids or bases to form triazolopyridazine rings.
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Amide bonds are formed using reagents like carbodiimides (e.g., DCC) or coupling agents like HATU.
Potential Applications
Compounds with triazolopyridazine scaffolds are known for their pharmacological activities:
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Antimicrobial Activity: The heterocyclic nitrogen atoms can interact with bacterial enzymes or DNA.
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Anti-inflammatory Properties: Similar structures have shown selective COX-2 inhibition.
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Anticancer Potential: The thiophene group may enhance binding to cancer cell targets through π-stacking interactions.
Mechanism of Action
Heterocyclic compounds often act by:
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Binding to active sites of enzymes.
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Modulating receptor activity through hydrogen bonding and hydrophobic interactions.
Docking Studies
In silico studies suggest that similar compounds exhibit strong binding affinities to enzymes like COX-2 or kinases due to their planar aromatic systems and hydrogen-bond donors/acceptors.
Experimental Data
While specific data on this compound is limited, related structures have demonstrated:
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IC50 values in the micromolar range for cancer cell lines.
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High selectivity indices for COX-2 inhibition over COX-1.
Challenges
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Synthetic Complexity: Multistep synthesis with moderate yields.
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Limited Solubility: May require formulation strategies for bioavailability.
Future Research
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Optimization of Activity: Modifying substituents on the triazolopyridazine ring for enhanced potency.
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Toxicity Studies: Evaluating cytotoxicity against non-target cells.
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Pharmacokinetics: Studying absorption, distribution, metabolism, and excretion (ADME) profiles.
This compound represents a promising candidate for drug discovery due to its diverse functional groups and potential biological activities. Further experimental validation is necessary to confirm its therapeutic utility in specific applications.
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